(2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride
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Overview
Description
(2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride is a complex organic compound that features both amino and nitro functional groups
Preparation Methods
The synthesis of (2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of a suitable aromatic precursor followed by nitration. The amino group is introduced through a reductive amination process. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid under controlled conditions .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromine atom can be substituted with other nucleophiles in a substitution reaction.
Scientific Research Applications
(2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the nitro and bromo groups can participate in various electronic interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds include:
(2R)-2-amino-2-(3-chloro-5-nitrophenyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
(2R)-2-amino-2-(3-bromo-5-methylphenyl)propanoic acid:
Properties
Molecular Formula |
C9H10BrClN2O4 |
---|---|
Molecular Weight |
325.54 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-bromo-5-nitrophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9BrN2O4.ClH/c1-9(11,8(13)14)5-2-6(10)4-7(3-5)12(15)16;/h2-4H,11H2,1H3,(H,13,14);1H/t9-;/m1./s1 |
InChI Key |
ZHRGLIYHXQIORE-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@@](C1=CC(=CC(=C1)Br)[N+](=O)[O-])(C(=O)O)N.Cl |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Br)[N+](=O)[O-])(C(=O)O)N.Cl |
Origin of Product |
United States |
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